Cas no 2137866-41-0 (4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride)

4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride
- EN300-1122688
- 2137866-41-0
-
- Inchi: 1S/C9H17FO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h7-9H,3-6H2,1-2H3
- InChI Key: CTARUAUACSJYLN-UHFFFAOYSA-N
- SMILES: S(C1CCC(C(C)C)CC1)(=O)(=O)F
Computed Properties
- Exact Mass: 208.09332912g/mol
- Monoisotopic Mass: 208.09332912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 3
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122688-0.25g |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride |
2137866-41-0 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1122688-2.5g |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride |
2137866-41-0 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1122688-0.5g |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride |
2137866-41-0 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1122688-10.0g |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride |
2137866-41-0 | 10g |
$3376.0 | 2023-05-26 | ||
Enamine | EN300-1122688-0.1g |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride |
2137866-41-0 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1122688-0.05g |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride |
2137866-41-0 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1122688-1g |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride |
2137866-41-0 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1122688-10g |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride |
2137866-41-0 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1122688-1.0g |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride |
2137866-41-0 | 1g |
$785.0 | 2023-05-26 | ||
Enamine | EN300-1122688-5.0g |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride |
2137866-41-0 | 5g |
$2277.0 | 2023-05-26 |
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride Related Literature
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride
Introduction to 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride (CAS No. 2137866-41-0)
4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2137866-41-0, is a fluorinated sulfonyl fluoride derivative with a cyclohexane backbone substituted with an isopropyl group. Its molecular structure imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The sulfonyl fluoride moiety in the compound's name is particularly noteworthy, as it serves as a versatile handle for further functionalization. Sulfonyl fluorides are widely recognized for their ability to participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. This characteristic has made 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride a popular choice for medicinal chemists seeking to modify and optimize lead compounds during the drug discovery process.
In recent years, there has been growing interest in the development of fluorinated compounds for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The presence of the fluorine atom in 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride contributes to these desirable properties, making it an attractive building block for designing novel therapeutic agents. Several studies have highlighted its role in synthesizing potent inhibitors targeting various disease pathways, including cancer and inflammatory disorders.
One of the most compelling aspects of 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride is its utility in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex organic molecules and have been instrumental in the development of multiple FDA-approved drugs. The sulfonyl fluoride group can be readily converted into other functionalities, such as amides or carboxylic acids, facilitating the diversification of molecular libraries.
Recent advancements in synthetic methodologies have further expanded the applications of 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride. For instance, transition-metal-catalyzed reactions have enabled efficient transformations of this compound into more intricate structures, including heterocyclic scaffolds that are prevalent in biologically active molecules. These innovations have not only streamlined synthetic routes but also opened new avenues for exploring structure-activity relationships (SAR) in drug design.
The pharmaceutical industry has been particularly keen on leveraging sulfonyl fluorides due to their role as pharmacophores in numerous marketed drugs. For example, compounds containing sulfonyl groups have shown efficacy in treating conditions ranging from diabetes to autoimmune diseases. The unique reactivity of 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride allows researchers to fine-tune these pharmacophores, potentially leading to next-generation therapeutics with improved efficacy and reduced side effects.
Another area where 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride has found utility is in the synthesis of peptidomimetics. Peptides are essential biomolecules with diverse biological functions, but their use as drugs is often limited by poor stability and bioavailability. By incorporating sulfonyl fluoride groups into peptide mimetics, researchers can enhance their metabolic resistance while maintaining biological activity. This approach has been particularly successful in developing protease inhibitors and other enzyme-targeting agents.
The chemical synthesis of 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride itself is a testament to the progress made in organic chemistry over recent decades. Modern synthetic strategies allow for its preparation with high yield and purity, enabling large-scale production for industrial applications. Techniques such as catalytic hydrogenation, fluorination reactions, and sulfonation have been optimized to ensure efficient access to this valuable intermediate.
In conclusion, 4-(propan-2-yl)cyclohexane-1-sulfonyl fluoride (CAS No. 2137866-41-0) represents a cornerstone compound in modern chemical biology and drug discovery. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a key player in the pharmaceutical landscape.
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